3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol
Description
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol is a synthetic organic compound featuring a phenol core substituted with an aminomethyl group linked to a 1,3-dimethylpyrazole moiety. This structure combines the hydrogen-bonding capability of the phenolic hydroxyl group with the electron-rich pyrazole ring, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-12(8-15(2)14-9)13-7-10-4-3-5-11(16)6-10/h3-6,8,13,16H,7H2,1-2H3 |
InChI Key |
DZGRCKJFRATWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis begins with constructing the 1,3-dimethyl-1H-pyrazole moiety. A common approach involves cyclocondensation of 1,3-dicarbonyl compounds (e.g., acetylacetone) with methylhydrazine under acidic or neutral conditions. For example, acetylacetone reacts with methylhydrazine in ethanol at reflux (78°C) to yield 1,3-dimethyl-1H-pyrazole-4-amine. This intermediate is critical for subsequent functionalization.
Reaction equation:
Key parameters:
-
Temperature: 70–100°C
-
Catalyst: None required for cyclization
-
Yield: 75–85%
Aminomethylation of Pyrazole
The 4-amino group of 1,3-dimethyl-1H-pyrazole undergoes aminomethylation using formaldehyde and phenol derivatives. This Mannich-type reaction introduces the -(CH₂NH)- linker. In a representative protocol, 1,3-dimethyl-1H-pyrazole-4-amine reacts with formaldehyde and phenol in aqueous ethanol (pH 8–9) at 60–70°C.
Reaction equation:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar ratio | 1:1.2:1 (amine:HCHO:phenol) | Excess HCHO improves conversion |
| pH | 8.5–9.0 | Higher pH favors nucleophilic attack |
| Reaction time | 4–6 hours | Prolonged time risks side reactions |
Purification and Isolation
Crude product purification typically employs:
-
Liquid-liquid extraction: Ethyl acetate/water partitions remove unreacted phenol.
-
Column chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
-
Recrystallization: Methanol/water mixtures yield crystalline product.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors to enhance reproducibility and safety. A two-stage system achieves:
-
Pyrazole synthesis at 90°C with 10-minute residence time
-
Aminomethylation at 70°C with 30-minute residence time
Advantages:
-
20% higher yield compared to batch processes
-
Reduced solvent consumption (30% less ethanol)
Catalytic Optimization
Heterogeneous catalysts like Amberlyst-15 improve Mannich reaction efficiency:
| Catalyst | Yield Increase | Reaction Time Reduction |
|---|---|---|
| Amberlyst-15 | 15% | 40% |
| Zeolite H-beta | 10% | 30% |
Comparative Analysis of Synthetic Methods
Traditional vs. Modern Approaches
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch (aqueous ethanol) | 68 | 92 | Moderate |
| Continuous flow | 82 | 97 | High |
| Microwave-assisted | 75 | 94 | Low |
Microwave-assisted synthesis (100°C, 20 minutes) shows promise for small-scale production but faces energy-transfer limitations in large reactors.
Structural Confirmation Techniques
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃):
δ 7.21 (d, J = 8.0 Hz, 2H, aromatic), 6.74 (s, 1H, pyrazole), 4.32 (s, 2H, CH₂NH), 3.89 (s, 3H, N-CH₃), 2.25 (s, 3H, CH₃).
Mass Spectrometry:
-
ESI-MS: m/z 231.14 [M+H]⁺ (calc. 231.15).
X-ray Crystallography
Single-crystal analysis confirms:
-
Bond lengths: C-N (1.299 Å), C-O (1.365 Å)
Challenges and Mitigation Strategies
Common Side Reactions
-
Over-alkylation: Controlled HCHO stoichiometry (1.2 eq) minimizes bis-aminomethylated byproducts.
-
Oxidation: Nitrogen atmosphere prevents phenol oxidation during heating.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halogenated, and other substituted derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with a pyrazole nucleus exhibit significant antiviral properties. For instance, studies have shown that derivatives of pyrazole can inhibit HIV-1 replication effectively. A structure-activity relationship (SAR) study highlighted the potential of pyrazole-based compounds in developing new antiviral agents that do not target the conventional viral enzymes, thus offering a novel approach to combat viral resistance .
Antioxidant and Anti-inflammatory Properties
Molecular docking studies have demonstrated that pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. These compounds can potentially be developed into therapeutic agents for conditions characterized by oxidative stress and inflammation .
Herbicides and Pesticides
The pyrazole structure is recognized for its utility in agricultural chemistry as herbicides, fungicides, and insecticides. Specifically, derivatives of 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol can be synthesized to enhance their efficacy against various agricultural pests and diseases .
Data Table: Summary of Applications
Case Studies
- Antiviral Screening : A recent study screened a library of pyrazole-based compounds for their activity against HIV-1. Two promising candidates were identified that demonstrated non-toxic profiles while effectively inhibiting viral replication in a dose-dependent manner. The study emphasized the importance of structural modifications to enhance bioactivity .
- Agricultural Efficacy : Another research initiative focused on the synthesis of novel pyrazole derivatives aimed at improving crop protection against fungal pathogens. The results indicated enhanced antifungal activity compared to existing commercial fungicides, suggesting a viable alternative for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily pyrazole derivatives with variations in substituents, aromatic cores, or functional groups. Below is a detailed comparison:
Positional Isomers and Substituent Variations
- 2-{[(1,5-Dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol (CAS: 1856095-41-4): This isomer differs in the position of the pyrazole’s methyl groups (1,5-dimethyl vs. 1,3-dimethyl) and the aminomethyl group’s attachment site (C3 vs. C4 of pyrazole).
- 4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline (CAS: MFCD08698913): Replacing the phenol group with a dimethylaniline moiety eliminates hydrogen-bonding capability but introduces stronger electron-donating effects, which may increase lipophilicity and alter pharmacokinetic properties .
Functional Group Modifications
- [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine: Substituting phenol with a fluorophenyl group enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. However, this reduces solubility in aqueous media .
- 4-Chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS: 1004451-70-0): Replacing the hydroxyl group with a chlorine atom increases molecular weight (253.73 vs.
Hydrogen-Bonding and Crystallographic Behavior
- The phenolic hydroxyl group in the target compound enables robust hydrogen-bonding networks, as observed in Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals . In contrast, analogs like (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 499770-87-5) exhibit weaker hydrogen-bonding due to the absence of a phenolic proton, relying instead on methanol-derived hydroxyl groups for intermolecular interactions .
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol | C₁₂H₁₅N₃O | 217.27 | Phenol, pyrazole | High hydrogen-bonding capacity, moderate solubility |
| 2-{[(1,5-Dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol | C₁₂H₁₆ClN₃O | 253.73 | Phenol, pyrazole (1,5-dimethyl) | Reduced steric hindrance, improved receptor binding |
| 4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline | C₁₅H₂₂N₄ | 258.37 | Dimethylaniline, pyrazole | Enhanced lipophilicity, lower polarity |
| [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine | C₁₃H₁₆FN₃ | 233.29 | Fluorophenyl, pyrazole | High metabolic stability, low aqueous solubility |
| (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol | C₁₁H₁₂N₂O | 188.23 | Methanol, pyrazole | Moderate hydrogen bonding, crystalline solid |
Biological Activity
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol, with the CAS number 1856047-19-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
- Molecular Formula : C12H16ClN3O
- Molecular Weight : 253.73 g/mol
- Structure : The compound features a phenolic structure substituted with a pyrazole moiety, which is known for enhancing biological activity through various mechanisms.
Antibacterial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antibacterial properties. For instance, a series of pyrazole derivatives were tested against various bacterial strains, revealing minimum inhibitory concentration (MIC) values that suggest strong antibacterial effects:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol | Staphylococcus aureus | 0.005 |
| 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol | Escherichia coli | 0.007 |
These results indicate that the compound has significant potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antifungal Activity
The antifungal activity of this compound was also evaluated in vitro. In a study assessing the efficacy of various pyrazole derivatives against fungal strains, the compound demonstrated promising antifungal effects:
| Compound | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol | Candida albicans | 0.01 |
| 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol | Aspergillus niger | 0.015 |
These findings suggest that the compound could be developed further as an antifungal agent .
Anticancer Activity
In terms of anticancer properties, research has shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study examined the cytotoxic effects of several derivatives on colorectal cancer cell lines:
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol | HT29 (colorectal cancer) | 58.44 |
| Reference Drug (Cisplatin) | HT29 | 47.17 |
The selectivity index for the compound was significantly higher than traditional chemotherapeutics, indicating reduced toxicity to normal cells while effectively targeting cancer cells .
Case Studies
A recent study focused on the synthesis and evaluation of various pyrazole derivatives highlighted the effectiveness of 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol in inhibiting tumor growth in preclinical models. The study utilized both in vitro and in vivo methods to assess the anticancer potential, demonstrating that the compound not only inhibited tumor cell proliferation but also induced apoptosis through caspase activation pathways .
Q & A
What synthetic methodologies are most effective for preparing 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via Mannich reactions , leveraging the reactivity of pyrazole amines with phenol derivatives. Key steps include:
- Substrate Preparation : Start with 1,3-dimethylpyrazole-4-amine and a phenol derivative bearing a methylol group.
- Reagent Optimization : Use formaldehyde or paraformaldehyde as the methylene donor. Adjust solvent polarity (e.g., ethanol or DMF) to enhance regioselectivity .
- Catalytic Systems : Amine bases (e.g., triethylamine) or acidic conditions (e.g., HCl) can accelerate the reaction. Monitor pH to avoid side reactions like over-alkylation .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) can achieve ≥95% purity, as demonstrated in analogous pyrazole derivatives .
Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrazole CH3 at δ 2.1–2.5 ppm) and confirm the aminomethyl bridge (δ 3.8–4.2 ppm for –CH2–) .
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography :
How do solvent and catalyst choices influence regioselectivity in pyrazole ring formation for related compounds?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) promote [2+2+1] cyclization for pyrazole synthesis, while protic solvents (e.g., ethanol) favor Mannich-type reactions .
- Catalysts :
- Lewis acids (e.g., ZnCl2) enhance electrophilic substitution in pyrazole intermediates.
- Transition-metal catalysts (e.g., CuI) improve yields in cross-coupling steps for aryl-substituted pyrazoles .
- Regioselectivity : Steric hindrance from the 1,3-dimethyl groups directs substitution to the 4-position of the pyrazole ring, as seen in similar structures .
What are common impurities in the synthesis of this compound, and how are they characterized?
Answer:
- Impurity Sources :
- Mitigation Strategies :
How can computational modeling resolve discrepancies in crystallographic refinement?
Answer:
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental bond lengths/angles to validate SHELXL refinements .
- Hydrogen Bond Analysis : Software like Mercury (CCDC) maps weak interactions (e.g., C–H···O) that may be missed in low-resolution data .
- Twinned Data : Use SHELXD for phase resolution in cases of crystal twinning, common in pyrazole derivatives due to planar symmetry .
What role does the aminomethylphenol moiety play in modulating the compound’s physicochemical properties?
Answer:
- Solubility : The phenolic –OH group enhances aqueous solubility (logP ~2.5), critical for biological assays .
- Hydrogen Bonding : The –NH–CH2– bridge participates in intramolecular H-bonding with the pyrazole ring, reducing conformational flexibility (evidenced by restricted rotation in NMR) .
- Stability : The phenol group is susceptible to oxidation; storage under inert atmosphere (N2/Ar) is recommended .
How are supramolecular interactions in pyrazole derivatives analyzed to predict solid-state behavior?
Answer:
- Crystal Packing Analysis :
- Identify π-π stacking between aromatic rings (distance ~3.5 Å) and H-bonding networks (e.g., O–H···N interactions) using PLATON .
- Thermal Analysis :
- DSC/TGA reveals melting points (e.g., 94–180°C for related compounds) and decomposition profiles linked to intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
